molecular formula C11H7Cl4N B1356003 4-Chloro-6-methyl-2-(trichloromethyl)quinoline CAS No. 93600-19-2

4-Chloro-6-methyl-2-(trichloromethyl)quinoline

Cat. No.: B1356003
CAS No.: 93600-19-2
M. Wt: 295 g/mol
InChI Key: GERDLAGWORVXDD-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(trichloromethyl)quinoline: is a halogenated heterocyclic compound with the molecular formula C11H7Cl4N and a molecular weight of 294.99 g/mol This compound is characterized by the presence of a quinoline ring substituted with chloro, methyl, and trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable chlorinating agent.

    Cyclization: The aniline derivative undergoes cyclization to form the quinoline ring.

    Chlorination: The resulting quinoline derivative is then chlorinated to introduce the chloro and trichloromethyl groups.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro and trichloromethyl groups in 4-Chloro-6-methyl-2-(trichloromethyl)quinoline make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry:

4-Chloro-6-methyl-2-(trichloromethyl)quinoline is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for investigating the biological activity of halogenated quinolines.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure makes it a candidate for drug discovery and development.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline involves its interaction with specific molecular targets. The chloro and trichloromethyl groups enhance its reactivity, allowing it to interact with enzymes, receptors, and other biological molecules. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-Chloro-2-(trichloromethyl)quinoline
  • 2-Chloro-6-methoxy-4-methyl-quinoline
  • 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline
  • 4-Chloro-2-(trichloromethyl)-8-trifluoromethyl-quinoline
  • 2-Chloro-4-methyl-7-(methylthio)quinoline

Uniqueness:

4-Chloro-6-methyl-2-(trichloromethyl)quinoline is unique due to the specific combination of chloro, methyl, and trichloromethyl groups on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-methyl-2-(trichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl4N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERDLAGWORVXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588856
Record name 4-Chloro-6-methyl-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93600-19-2
Record name 4-Chloro-6-methyl-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93600-19-2
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